molecular formula C16H22O6 B570641 3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester CAS No. 181866-85-3

3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester

Cat. No.: B570641
CAS No.: 181866-85-3
M. Wt: 310.346
InChI Key: JYJCQPKLHPXHPJ-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester is an organic compound with a complex structure that includes furan, ester, and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester typically involves multi-step organic reactions. One common method includes the esterification of a furan derivative with ethyl propionate under acidic conditions. The reaction conditions often require a catalyst such as sulfuric acid and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and other alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester exerts its effects involves interactions with various molecular targets. The compound’s ester and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-ethoxy-3-oxopropyl)-ethylamino propanoate
  • Ethyl 3-(2-methoxy-2-oxoethyl)thio propionate

Uniqueness

3-(Ethoxycarbonyl)-4-methyl-5-(1-oxopropyl)-2-furanpropanoic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its furan ring structure, combined with ester and ketone functionalities, makes it a versatile compound in synthetic organic chemistry.

Properties

IUPAC Name

ethyl 2-(3-ethoxy-3-oxopropyl)-4-methyl-5-propanoylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-5-11(17)15-10(4)14(16(19)21-7-3)12(22-15)8-9-13(18)20-6-2/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJCQPKLHPXHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=C(O1)CCC(=O)OCC)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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